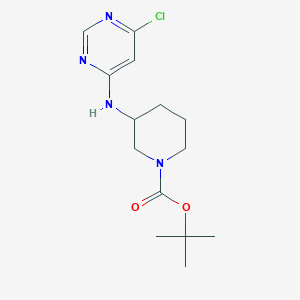

3-(6-Chloro-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester

Description

Chemical Nomenclature and Structural Features

The systematic nomenclature of 3-(6-Chloro-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester reflects its complex molecular architecture and functional group arrangement. According to International Union of Pure and Applied Chemistry standards, the compound is officially designated as tert-butyl 3-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate. Alternative nomenclature systems provide additional systematic names including 1-Piperidinecarboxylic acid, 3-[(6-chloro-4-pyrimidinyl)amino]-, 1,1-dimethylethyl ester, and 3-[(6-Chloro-4-pyrimidinyl)amino]-1-piperidinecarboxylic acid tert-butyl ester. These various naming conventions ensure precise identification across different chemical databases and research publications.

The molecular structure exhibits the empirical formula C₁₄H₂₁ClN₄O₂, corresponding to a molecular weight of 312.80 grams per mole. The compound's structural framework consists of a piperidine ring system bearing a tert-butoxycarbonyl protecting group at the nitrogen position and an amino linkage at the 3-position connecting to a 6-chloropyrimidin-4-yl moiety. The Simplified Molecular Input Line Entry System representation is documented as O=C(OC(C)(C)C)N1CCCC(NC=2N=CN=C(Cl)C2)C1, which provides a standardized linear notation for computational applications. The International Chemical Identifier key BYYSPKHMDVCCQI-UHFFFAOYSA-N serves as a unique molecular identifier for database searches and chemical informatics applications.

Physical property analysis reveals that the compound possesses a predicted boiling point of 458.3 ± 45.0 degrees Celsius and a density of 1.261 grams per cubic centimeter. The predicted acid dissociation constant value of 2.37 ± 0.10 indicates moderate acidity characteristics, which influences its solubility and reactivity profiles under physiological conditions. These thermodynamic parameters are essential for understanding the compound's behavior in various chemical environments and for optimizing synthetic procedures and purification methods.

Properties

IUPAC Name |

tert-butyl 3-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-6-4-5-10(8-19)18-12-7-11(15)16-9-17-12/h7,9-10H,4-6,8H2,1-3H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYSPKHMDVCCQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624595 | |

| Record name | tert-Butyl 3-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939986-77-3 | |

| Record name | 1,1-Dimethylethyl 3-[(6-chloro-4-pyrimidinyl)amino]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The preparation of this compound typically involves multi-step synthetic routes starting from suitable precursors that allow the introduction of the piperidine moiety, the 6-chloropyrimidinylamino group, and the tert-butyl ester protection. The synthesis often includes:

- Nucleophilic substitution reactions to attach the 6-chloropyrimidinylamino group onto the piperidine ring.

- Protection and deprotection strategies to introduce and maintain the tert-butyl ester group on the piperidine-1-carboxylic acid moiety.

- Use of optimized reaction conditions to enhance yield and purity, including temperature control and solvent choice.

- Industrial scale-up may employ continuous flow synthesis techniques to improve reproducibility and efficiency.

These methods are designed to ensure high selectivity and yield while maintaining the integrity of sensitive functional groups within the molecule.

Detailed Synthetic Steps and Key Intermediates

While direct literature on the exact preparation of this compound is limited, insights can be drawn from related synthetic strategies used for similar piperidine derivatives and key intermediates in related pharmaceuticals such as tofacitinib, which shares structural features.

- The synthesis often begins with a piperidine derivative that is functionalized at the 3-position.

- The 6-chloropyrimidine ring is introduced via nucleophilic aromatic substitution (S_NAr) where the amino group on the piperidine attacks the 4-position of 6-chloropyrimidine.

- The tert-butyl ester group is introduced by esterification of the piperidine-1-carboxylic acid or by using tert-butyl protected intermediates to avoid side reactions during subsequent steps.

- Protection of the nitrogen in the piperidine ring with a tert-butyl carbamate (Boc) group is common to facilitate selective reactions at other positions.

- Purification steps often involve chromatographic techniques to separate the desired compound from side products and unreacted starting materials.

Research Findings and Optimization

Research into similar compounds and intermediates suggests that:

- Epoxidation and ring-opening reactions can be critical steps in preparing substituted piperidines, as shown in the synthesis of tofacitinib intermediates.

- Careful control of reaction conditions such as temperature, solvent, and choice of oxidizing agents (e.g., m-chloroperoxybenzoic acid) is essential to achieve high selectivity and yield.

- Use of orthogonally protected intermediates allows for flexible synthetic routes and easier purification.

- The presence of the chloro substituent on the pyrimidine ring influences the reactivity and requires mild conditions to prevent unwanted side reactions.

Comparative Analysis of Preparation Methods

| Preparation Aspect | Description | Notes |

|---|---|---|

| Starting Materials | Piperidine derivatives, 6-chloropyrimidine precursors, tert-butyl carboxylate reagents | Availability and purity critical for overall yield |

| Key Reactions | Nucleophilic aromatic substitution, esterification, protection/deprotection | S_NAr for pyrimidine attachment; Boc protection for piperidine nitrogen |

| Reaction Conditions | Controlled temperature (0–30°C), use of dry solvents (e.g., dichloromethane) | Optimization required to avoid side reactions and degradation |

| Purification Techniques | Chromatography (silica gel, alumina), recrystallization | Essential for removing unstable by-products and ensuring compound purity |

| Scale-up Considerations | Continuous flow synthesis, solvent-free benzylation for intermediates | Improves reproducibility and efficiency in industrial production |

Summary Table of Compound Properties Relevant to Preparation

| Property | Value |

|---|---|

| Molecular Formula | C14H21ClN4O2 |

| Molecular Weight | 312.79 g/mol |

| CAS Number | 939986-77-3 |

| IUPAC Name | tert-butyl 3-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate |

| Structural Features | Piperidine ring, 6-chloropyrimidine, tert-butyl ester group |

| Key Functional Groups | Amino (on pyrimidine), ester, chloro substituent |

Chemical Reactions Analysis

3-(6-Chloro-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Research is ongoing to explore the potential of this compound as a therapeutic agent. Its biological activity suggests that it may inhibit certain enzymes or receptors involved in disease processes, particularly in cancer therapy.

Antitumor Properties:

In vitro studies have indicated that this compound exhibits significant antitumor activity by inhibiting cell proliferation in various cancer cell lines. Mechanisms include:

- Inhibition of Cell Cycle Progression: The compound may disrupt normal cell cycle processes leading to apoptosis in cancer cells.

- Targeting Specific Enzymes: It has been identified as an inhibitor of kinases involved in cancer progression.

The unique structural features of 3-(6-Chloro-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester allow it to interact with specific molecular targets:

- It has shown potential as an inhibitor in various enzymatic pathways.

- The chloro group enhances its reactivity towards biological targets associated with cancer and inflammatory diseases .

Chemical Industry

This compound serves as a building block for the synthesis of more complex molecules. Its chemical properties enable its use in developing new materials and chemical processes within the industry.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. This can result in various biological effects, such as the inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

3-(6-Chloro-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester can be compared with other similar compounds, such as:

4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also potent inhibitors of protein kinase B (PKB) and have similar biological activities.

3-(6-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester: This compound has a similar structure but differs in the piperidine ring, which can affect its chemical and biological properties.

The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with particular molecular targets and exhibit distinct biological activities.

Biological Activity

3-(6-Chloro-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester (CAS No. 939986-77-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms, therapeutic potential, and relevant research findings.

- Molecular Formula : C₁₄H₂₁ClN₄O₂

- Molecular Weight : 312.80 g/mol

- Structure : The compound features a piperidine ring with a chloro-substituted pyrimidine moiety, which is critical for its biological interactions.

The biological activity of this compound primarily involves its role as an inhibitor in various enzymatic pathways. The chloro group at the 6-position of the pyrimidine ring enhances its reactivity, allowing it to interact effectively with biological targets associated with cancer and inflammatory diseases .

Antitumor Properties

In vitro studies have indicated that this compound exhibits significant antitumor activity. It has been shown to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The specific mechanisms through which it exerts these effects include:

- Inhibition of Cell Cycle Progression : The compound may interfere with the normal cell cycle, leading to apoptosis in cancer cells.

- Targeting Specific Enzymes : It has been identified as an inhibitor of certain kinases involved in cancer progression.

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties. These effects are attributed to its ability to modulate cytokine production and inhibit pathways that lead to inflammation .

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(2-Chloro-6-methyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester | Similar piperidine core; methyl group instead of chloro | Variation in halogen substituents affects activity |

| Tert-butyl 4-(6-chloropyrimidin-4-ylamino)piperidine-1-carboxylate | Different positional substitution on piperidine | May exhibit altered pharmacokinetics |

| 4-(6-Chloro-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester | Similar structure but different substitution pattern | Potentially distinct biological activity |

This table illustrates how variations in substituents can significantly influence biological activity and therapeutic applications.

Research Findings and Case Studies

Several studies have focused on the biological activity of this compound:

- In Vitro Studies : A study demonstrated that treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cancer cell lines, indicating its potential for development as an anticancer drug.

- Mechanistic Studies : Research involving enzyme assays showed that the compound effectively inhibited specific kinases associated with tumor growth, further supporting its role as a therapeutic agent against cancer .

- Animal Models : Preliminary animal studies have suggested that the compound can reduce tumor size and improve survival rates when administered in conjunction with existing chemotherapy regimens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.